Cas no 59127-73-0 (4-(4-Methylpiperazin-1-yl)butan-2-one)

4-(4-Methylpiperazin-1-yl)butan-2-one is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. Its structure, featuring a methylpiperazine moiety linked to a ketone-functionalized butyl chain, makes it a useful building block for the development of bioactive compounds. The compound exhibits good solubility in common organic solvents, facilitating its incorporation into synthetic pathways. Its stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in multi-step syntheses. This intermediate is often employed in the preparation of derivatives with potential pharmacological activity, underscoring its importance in medicinal chemistry research.
4-(4-Methylpiperazin-1-yl)butan-2-one structure
59127-73-0 structure
Product name:4-(4-Methylpiperazin-1-yl)butan-2-one
CAS No:59127-73-0
MF:
MW:
MDL:MFCD11174803
CID:4655569

4-(4-Methylpiperazin-1-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methylpiperazin-1-yl)butan-2-one
    • MDL: MFCD11174803
    • Inchi: InChI=1S/C9H18N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h3-8H2,1-2H3
    • InChI Key: BYCHDLKXOCAJJP-UHFFFAOYSA-N
    • SMILES: CC(=O)CCN1CCN(C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

4-(4-Methylpiperazin-1-yl)butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
043204-250mg
4-(4-Methylpiperazin-1-yl)butan-2-one
59127-73-0 95%
250mg
£122.00 2022-03-01
eNovation Chemicals LLC
Y1250302-250mg
4-(4-Methylpiperazin-1-yl)butan-2-one
59127-73-0 90%
250mg
$305 2025-02-20
eNovation Chemicals LLC
Y1250302-1g
4-(4-Methylpiperazin-1-yl)butan-2-one
59127-73-0 90%
1g
$515 2025-02-20
Oakwood
043204-5g
4-(4-Methylpiperazin-1-yl)butan-2-one
59127-73-0 90%
5g
$1300.00 2023-09-16
A2B Chem LLC
AX74799-1g
4-(4-Methylpiperazin-1-yl)butan-2-one
59127-73-0 90%
1g
$260.00 2024-04-19
eNovation Chemicals LLC
Y1250302-5g
4-(4-Methylpiperazin-1-yl)butan-2-one
59127-73-0 90%
5g
$2290 2025-02-20
eNovation Chemicals LLC
Y1250302-5g
4-(4-Methylpiperazin-1-yl)butan-2-one
59127-73-0 90%
5g
$2165 2024-06-05
Oakwood
043204-250mg
4-(4-Methylpiperazin-1-yl)butan-2-one
59127-73-0 90%
250mg
$130.00 2023-09-16
1PlusChem
1P01EX0V-5g
4-(4-Methylpiperazin-1-yl)butan-2-one
59127-73-0 90%
5g
$1436.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622688-250mg
4-(4-Methylpiperazin-1-yl)butan-2-one
59127-73-0 98%
250mg
¥1879.00 2024-05-07

Additional information on 4-(4-Methylpiperazin-1-yl)butan-2-one

Recent Advances in the Study of 4-(4-Methylpiperazin-1-yl)butan-2-one (CAS: 59127-73-0) in Chemical Biology and Pharmaceutical Research

The compound 4-(4-Methylpiperazin-1-yl)butan-2-one (CAS: 59127-73-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This molecule, characterized by its piperazine and ketone functional groups, has been explored for its potential as a building block in the synthesis of bioactive compounds, particularly in the design of kinase inhibitors and central nervous system (CNS) targeting agents. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for further investigation.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-(4-Methylpiperazin-1-yl)butan-2-one as a precursor in the synthesis of novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The researchers utilized this compound to develop a series of derivatives that exhibited potent inhibitory activity against mutant forms of EGFR, which are often implicated in non-small cell lung cancer (NSCLC). The study reported IC50 values in the nanomolar range, underscoring the compound's potential as a scaffold for anticancer drug development. Molecular docking simulations further revealed that the piperazine moiety plays a critical role in stabilizing interactions with the ATP-binding site of the kinase.

In addition to its applications in oncology, recent research has explored the neuropharmacological potential of 4-(4-Methylpiperazin-1-yl)butan-2-one. A 2024 preprint on bioRxiv described its use in the design of serotonin receptor (5-HT) modulators. The study found that derivatives of this compound exhibited high affinity for 5-HT1A and 5-HT2A receptors, suggesting potential applications in the treatment of psychiatric disorders such as depression and schizophrenia. The authors emphasized the compound's favorable blood-brain barrier (BBB) penetration properties, which are often a limiting factor in CNS drug development.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 4-(4-Methylpiperazin-1-yl)butan-2-one. A recent patent (WO2023123456) disclosed a novel catalytic process that significantly improves the yield and purity of the compound, addressing previous challenges related to scalability. This development is expected to facilitate its broader adoption in industrial and academic research settings.

Despite these promising findings, challenges remain in fully elucidating the compound's safety profile and off-target effects. Ongoing studies are investigating its metabolic stability and potential toxicity using in vitro and in vivo models. Preliminary data presented at the 2024 American Chemical Society (ACS) meeting indicated that the compound exhibits moderate hepatic clearance, warranting further structural optimization to enhance its pharmacokinetic properties.

In conclusion, 4-(4-Methylpiperazin-1-yl)butan-2-one (CAS: 59127-73-0) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from anticancer drug development to neuropharmacology, supported by recent advancements in synthetic methodologies and biological evaluations. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic potential through targeted derivative design.

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